

BI 01383298 selectivity profiling against other transporters

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B15584180

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BI 01383298: A Comparative Guide to Transporter Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor **BI 01383298**'s selectivity for its target transporter, SLC13A5, against other transporters. The information is compiled from publicly available data to assist researchers in evaluating its potential for off-target effects.

Executive Summary

BI 01383298 is a potent and highly selective inhibitor of the human sodium-citrate cotransporter, SLC13A5.[1] It demonstrates exceptional selectivity for SLC13A5 over other members of the SLC13 family and the murine ortholog of the transporter. While a comprehensive screening against a broad panel of common drug transporters (e.g., P-gp, BCRP, OATPs) is not publicly available, existing data points to a favorable selectivity profile.

Selectivity Profile of BI 01383298

The following table summarizes the known inhibitory activity of **BI 01383298** against various transporters.



Transporter	Target	Organism	Cell Line	IC50 (nM)	Selectivity vs. hSLC13A5 (HEK)
SLC13A5	Sodium- Citrate Cotransporter	Human	HEK (overexpressi ng)	56	-
SLC13A5	Sodium- Citrate Cotransporter	Human	HepG2 (endogenous)	24	-
SLC13A2	Sodium- Sulfate/Carbo xylate Cotransporter	Human	Not Specified	> 100,000	> 1785-fold
SLC13A3	Sodium- Sulfate/Carbo xylate Cotransporter	Human	Not Specified	> 100,000	> 1785-fold
Slc13a5	Sodium- Citrate Cotransporter	Murine	Not Specified	> 100,000	> 1785-fold

Note: A broader selectivity panel screening showed >100-fold selectivity for 42 out of 44 targets and >10-fold for the remaining two; however, the specific transporters in this panel are not publicly disclosed.

Experimental Methodologies

The following protocols describe the general principles of the in vitro assays used to determine the selectivity of compounds like **BI 01383298** against SLC and ABC transporters.

SLC Transporter Inhibition Assay (e.g., SLC13A5)



This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

Materials:

- HEK293 or HepG2 cells
- Cell culture medium and reagents
- Transfection reagents (for overexpressing cells)
- Radiolabeled substrate (e.g., [14C]-citrate)
- Test compound (BI 01383298) and vehicle (DMSO)
- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- · Scintillation fluid and counter

Protocol:

- Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
- Compound Pre-incubation: On the day of the assay, wash the cells with assay buffer. Add
 the test compound at various concentrations to the wells and pre-incubate for a specified
 time (e.g., 10-30 minutes) at 37°C.
- Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
- Incubation: Incubate the plate for a defined period (e.g., 5-30 minutes) at 37°C.
- Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
- Cell Lysis: Lyse the cells using a suitable lysis buffer.



- Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
- Data Analysis: Determine the IC50 value by plotting the percent inhibition of substrate uptake against the logarithm of the test compound concentration and fitting the data to a fourparameter logistic equation.

ABC Transporter Inhibition Assay (e.g., P-gp/MDR1, BCRP)

A common method to assess the inhibition of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is the vesicular transport assay.

Materials:

- Membrane vesicles from cells overexpressing the transporter of interest (e.g., P-gp or BCRP)
- · A fluorescent or radiolabeled probe substrate for the specific transporter
- Test compound (BI 01383298)
- Assay buffer
- ATP and AMP (as a negative control)
- Filter plates and vacuum manifold

Protocol:

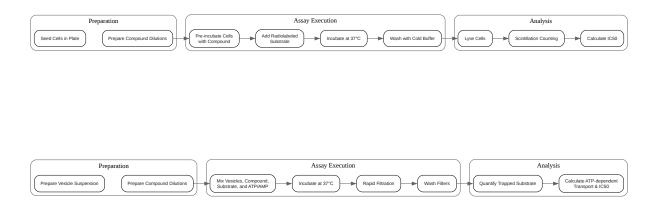
- Reaction Setup: Prepare a reaction mixture containing the membrane vesicles, assay buffer, and the test compound at various concentrations.
- Initiation of Transport: Start the transport reaction by adding ATP and the probe substrate. A
 parallel reaction with AMP instead of ATP is run to determine non-specific binding and
 passive diffusion.
- Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).



- Filtration: Stop the reaction by rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.
- Washing: Quickly wash the filters with ice-cold buffer to remove any unbound substrate.
- Quantification: Measure the amount of substrate trapped within the vesicles using a suitable plate reader (for fluorescent probes) or a scintillation counter (for radiolabeled probes).
- Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP controls. Determine the IC50 value of the test compound by plotting the percent inhibition of ATP-dependent transport against the compound concentration.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described transporter inhibition assays.



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References



- 1. Pardon Our Interruption [opnme.com]
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